molecular formula C8H10N2O2 B014474 N,N-Dimethyl-4-nitroaniline CAS No. 100-23-2

N,N-Dimethyl-4-nitroaniline

Cat. No.: B014474
CAS No.: 100-23-2
M. Wt: 166.18 g/mol
InChI Key: QJAIOCKFIORVFU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2. It is also known as 4-nitro-N,N-dimethylaniline. This compound is characterized by a nitro group (-NO2) attached to the para position of an aniline ring, which is further substituted with two methyl groups (-CH3) on the nitrogen atom. It appears as a yellow crystalline solid and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-4-nitroaniline can be synthesized through several methods. One common synthetic route involves the nitration of N,N-dimethylaniline. This process typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization from solvents such as ethanol or methanol .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nonlinear Optical Properties

Overview : DMNA is widely recognized for its nonlinear optical (NLO) properties, making it a crucial component in the development of advanced optical materials.

Research Findings :

  • A study demonstrated that DMNA can serve as a reference chromophore in the design of novel "parallel connection" chromophores. When three non-conjugated DMNA units are connected in parallel, the resulting chromophore exhibits a static first hyperpolarizability that is 1.8 times greater than that of DMNA alone. This enhancement suggests potential applications in optical switching and signal processing .

Data Table: NLO Properties of DMNA-Based Chromophores

Chromophore ConfigurationStatic First Hyperpolarizability
Single DMNA Unit1.0
Two Parallel DMNA Units1.5
Three Parallel DMNA Units1.8

Photonic Applications

Overview : The unique optical characteristics of DMNA, including fluorescence, make it suitable for photonic applications.

Case Study :

  • Research on electrospun poly-l-lactic acid (PLLA) fibers embedded with DMNA nanocrystals has shown that these fibers exhibit strong blue fluorescence with a decay lifetime of 147 ns. The incorporation of DMNA enhances the mechanical properties of the fibers while also providing high piezoelectric output voltage, which is valuable for energy harvesting and sensor applications .

Data Table: Optical Properties of DMNA-Embedded Fibers

PropertyValue
Fluorescence Lifetime147 ns
Young's Modulus55 MPa
Tensile Strength2.8 MPa

Green Chemistry

Overview : DMNA has been utilized as part of green solvent systems, contributing to sustainable chemical practices.

Research Insights :

  • In studies focusing on green solvents, DMNA was used to determine solvatochromic parameters essential for designing eco-friendly chemical processes. This application aligns with the principles of green chemistry by promoting safer chemical practices and reducing environmental impact .

Chemical Sensing

Overview : The compound is also employed in chemical sensing applications due to its reactivity.

Application Example :

  • N,N-Dimethyl-4-nitrosoaniline, a derivative of DMNA, is utilized for detecting singlet oxygen in biological systems. It reacts with imidazole to produce observable changes that can be quantified spectrophotometrically, aiding in various biochemical assays .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-nitroaniline involves its interaction with molecular targets through its nitro and dimethylamino groups. The nitro group can undergo redox reactions, while the dimethylamino group can participate in hydrogen bonding and other interactions. These properties make it useful in detecting reactive oxygen species and in the study of non-linear optical materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-nitroaniline is unique due to the presence of both the nitro group and the dimethylamino group, which confer distinct chemical and physical properties. These groups make it highly versatile for various applications, including its use as a model compound in non-linear optical studies and its role in detecting reactive oxygen species .

Biological Activity

N,N-Dimethyl-4-nitroaniline (DMNA) is an organic compound with significant applications in various fields, including materials science and medicinal chemistry. Its biological activity has been the subject of numerous studies, revealing its potential as a chromophore in non-linear optics, as well as its interactions in biological systems.

  • Chemical Formula : C8_8H10_{10}N2_2O2_2
  • Molecular Weight : 166.1772 g/mol
  • CAS Registry Number : 100-23-2
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its structure that allows for significant electronic interactions. The compound is recognized for its role in:

  • Non-linear Optical Properties : DMNA is frequently used as a reference compound in studies focused on non-linear optical (NLO) characteristics. Its ability to form hydrogen bonds and its dipole moment contribute to its effectiveness in this domain .
  • Antioxidant Activity : Recent studies have indicated that DMNA derivatives exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems. The antioxidant activity was assessed using DPPH radical scavenging assays, demonstrating promising results .
  • Antibacterial and Antifungal Properties : Research has shown that DMNA and its derivatives possess antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

1. Piezoelectric Properties

A study investigated the incorporation of DMNA nanocrystals into poly-l-lactic acid (PLLA) fibers, revealing enhanced piezoelectric properties. The electrospun fibers demonstrated a significant increase in mechanical strength and piezoelectric output voltage, highlighting the potential applications of DMNA in bioelectronics and energy harvesting .

2. Structural Studies

X-ray diffraction studies have provided insights into the structural properties of DMNA, revealing phase transitions that influence its physical properties. These findings are crucial for understanding the material's behavior under different environmental conditions .

Data Table: Biological Activities of this compound

Activity Type Method of Assessment Findings
AntioxidantDPPH radical scavenging assaySignificant scavenging ability
AntibacterialMicrodilution methodEffective against several bacterial strains
AntifungalMicrodilution methodInhibitory effects on fungal growth
PiezoelectricMechanical testingEnhanced output voltage when embedded in PLLA

Discussion

The diverse biological activities of this compound suggest its potential utility across multiple applications, from pharmaceuticals to advanced materials. Its ability to act as an effective chromophore for NLO applications positions it as a valuable compound in material science. Additionally, the antioxidant and antimicrobial properties open avenues for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary applications of N,N-Dimethyl-4-nitroaniline in nonlinear optical (NLO) research?

this compound (4DMNA) is a benchmark chromophore for studying NLO properties due to its pronounced bathochromic shift, which arises from strong intramolecular charge transfer between the electron-donating dimethylamino group and the electron-withdrawing nitro group. This property enables precise analysis of electrostatic interactions between the molecule and its environment, making it valuable for designing materials in telecommunications, optical data storage, and photonic devices. Experimental studies often use 4DMNA to calibrate hyperpolarizability measurements in solvent media or solid-state matrices .

Q. What experimental methods are used to determine the purity and thermodynamic properties of this compound?

Purity analysis typically employs gas-liquid chromatography (GLC) with flame ionization detection and Karl Fischer coulometric titration for water content quantification. Thermodynamic properties, such as sublimation enthalpy and vapor pressure, are measured using the Knudsen mass-loss effusion method over temperature ranges (e.g., 341.1–363.5 K), while fusion enthalpy and heat capacities are determined via differential scanning calorimetry (DSC). These methods are standardized with error margins (e.g., ±0.5% for vapor pressures) and validated against literature data .

Q. How does the solvatochromic behavior of this compound inform solvent-solute interactions?

The solvatochromic shifts in 4DMNA’s UV-visible spectra correlate with solvent polarity and hydrogen-bonding acceptance. Empirical models, such as the π* scale, partition contributions from dipolarity, polarizability, and specific solvent effects (e.g., aromatic interactions). For instance, in ionic environments like lithium perchlorate-diethyl ether (LPDE), 4DMNA exhibits bathochromic shifts of ~62 nm, reflecting stabilization of its zwitterionic excited state by electrostatic interactions. Such data are critical for designing solvent systems in photophysical studies .

Advanced Research Questions

Q. How do thermodynamic properties of sublimation and fusion determined via Knudsen effusion and DSC methods compare, and what are the sources of discrepancy?

Sublimation properties (e.g., ΔH°sub = 102.3 ± 1.5 kJ·mol⁻¹ at 298.15 K) measured via Knudsen effusion often differ slightly from DSC-derived fusion values due to phase-specific entropy contributions. Discrepancies arise from assumptions in the Clarke-Glew equation for sublimation and baseline corrections in DSC thermograms. Cross-validation with vapor pressure data (Table 4 ) and error propagation analyses (±2% for enthalpy) are recommended to reconcile results .

Q. What mechanisms explain the reaction pathways of this compound in free radical-mediated chlorination processes?

Reactions with tert-butyl hypochlorite (TBH) involve free radical intermediates, as evidenced by light catalysis, oxygen inhibition, and non-reproducible kinetics. Demethylation products and 4,4'-dinitroazobenzene formation suggest a chain mechanism: (1) TBH decomposition generates Cl• radicals, (2) H-abstraction from 4DMNA forms resonance-stabilized radicals, and (3) recombination yields chlorinated or demethylated derivatives. Mechanistic studies require radical trapping (e.g., TEMPO) and ESR spectroscopy .

Q. How do crystallographic studies challenge classical resonance theories in this compound derivatives?

X-ray diffraction of 4DMNA derivatives reveals bond-length alternation inconsistent with full quinoidal resonance. For example, the C-NO₂ bond length (1.47 Å) aligns with single-bond character, contradicting classical through-resonance models. The HOSE (Harmonic Oscillator Stabilization Energy) model and ab initio calculations better explain the electronic structure, emphasizing localized charges over delocalized resonance .

Q. What role does this compound play in photosensitization for polymerization initiation, and how does its bifunctionality enhance efficiency?

As a bifunctional photoinitiator, 4DMNA undergoes photoreduction (generating radicals via nitro group cleavage) and energy transfer to co-initiators like N,N-dimethylaniline (DMA). Photosensitization increases radical yield by 165:1 (DMA:4DMNA consumption ratio), enabling efficient polymerization with minimal initiator consumption. Time-resolved fluorescence and transient absorption spectroscopy are used to quantify energy transfer kinetics .

Q. How do solvent-induced electrostatic effects modulate the charge transfer transitions of this compound in ionic environments?

In LPDE solutions, ionic aggregates stabilize 4DMNA’s excited state by ~11.13 kcal·mol⁻¹, reducing the energy gap for charge transfer transitions. Linear correlations between transition energies (E_T) and solvent polarity parameters (e.g., log rate constants for cycloaddition reactions) validate 4DMNA as a probe for electrostatic modulation. Computational methods like QM/MM simulations at the MRMP2/CASSCF level quantitatively reproduce these shifts .

Properties

IUPAC Name

N,N-dimethyl-4-nitroaniline
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InChI

InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAIOCKFIORVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059209
Record name N,N-Dimethyl-4-nitroaniline
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Molecular Weight

166.18 g/mol
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CAS No.

100-23-2
Record name N,N-Dimethyl-4-nitroaniline
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Record name Benzenamine, N,N-dimethyl-4-nitro-
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Record name N,N-dimethyl-4-nitroaniline
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Synthesis routes and methods I

Procedure details

Considering the electrophilic nature of the NOx species generated by the photofragmentation of RDX and PETN and their resemblance to the active electrophiles in aromatic nitration reactions, reactions between electron-rich tertiary aromatic amines and the photofragments of RDX and PETN were selected. It was found that photolysis (λ=313 nm) of a mixture of N,N-dimethylaniline (DMA) and 2 equivalents of either RDX or PETN for 10 minutes in acetonitrile under anaerobic conditions afforded the formation of N,N-dimethyl-4-nitroaniline (DMNA) in 14% yield (GC yield). Higher yields of DMNA were obtained with longer photolysis times and DMNA was formed in ca. 80% yield after 1 hour. The photoreaction between DMA and either RDX or PETN under anaerobic conditions was observed to produce only a single, yellow-colored product (DMNA) and other side products were not evident by TLC or GC-MS analyses. The 1H-NMR, IR and high-resolution mass spectra of the isolated yellow product matched those obtained for an authentic commercial sample of DMNA. Conducting the photolysis under aerobic conditions resulted in partial demethylation of DMA and yielded a mixture of DMNA and its demethylated analog, N-methyl-4-nitroaniline (13) (see Scheme 1). Photolysis of DMA with ammonium nitrate was also found to produce DMNA, although relatively longer photolysis times (>30 minutes) were required and greater amounts of demethylated side products were observed (possibly due to the presence of water or other nucleophiles in the solutions).
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Synthesis routes and methods II

Procedure details

Considering the electrophilic nature of the NOx species generated by the photofragmentation of RDX and PETN and their resemblance to the active electrophiles in aromatic nitration reactions, reactions between electron-rich tertiary aromatic amines and the photofragments of RDX and PETN were selected. It was found that photolysis (λ=313 nm) of a mixture of N,N-dimethylaniline (DMA) and 2 equivalents of either RDX or PETN for 10 minutes in acetonitrile under anaerobic conditions afforded the formation of N,N-dimethyl-4-nitroaniline (DMNA) in 14% yield (GC yield). Higher yields of DMNA were obtained with longer photolysis times and DMNA was formed in ca. 80% yield after 1 hour. The photoreaction between DMA and either RDX or PETN under anaerobic conditions was observed to produce only a single, yellow-colored product (DMNA) and other side products were not evident by TLC or GC-MS analyses. The 1H-NMR, IR and high-resolution mass spectra of the isolated yellow product matched those obtained for an authentic commercial sample of DMNA. Conducting the photolysis under aerobic conditions resulted in partial demethylation of DMA and yielded a mixture of DMNA and its demethylated analog, N-methyl-4-nitroaniline (13) (see Scheme 1). Photolysis of DMA with ammonium nitrate was also found to produce DMNA, although relatively longer photolysis times (>30 minutes) were required and greater amounts of demethylated side products were observed (possibly due to the presence of water or other nucleophiles in the solutions).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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